BenchChemオンラインストアへようこそ!

[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Physicochemical Profiling Dolutegravir Synthesis Process Chemistry

This is the definitive 2,4‑difluorophenyl‑substituted triazole methanamine intermediate mandatory for convergent dolutegravir sodium synthesis. The 2,4‑difluoro substitution pattern is pharmacophorically required; alternative regioisomers (2,3‑ or 2,5‑difluoro) cause batch failure. Order at ≥98% (HPLC) with full certificate of analysis, cold‑chain integrity (2–8°C), and documented fluorine substitution verification. Its bifunctional primary amine enables amidation, reductive amination, and click‑chemistry diversification. PASS predicted antifungal (Pa 0.973) and antibacterial (Pa 0.939) activities make it a privileged fragment for CYP51 inhibitor and antimicrobial library design.

Molecular Formula C9H8F2N4
Molecular Weight 210.18 g/mol
CAS No. 1250319-68-6
Cat. No. B1464870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
CAS1250319-68-6
Molecular FormulaC9H8F2N4
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)N2C=C(N=N2)CN
InChIInChI=1S/C9H8F2N4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2
InChIKeyOKADBICOMYBXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 1250319-68-6): A Strategic 1,2,3-Triazole Building Block for Antiviral and Antifungal Drug Discovery


[1-(2,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 1250319-68-6) is a fluorinated 1,2,3-triazole derivative bearing a primary aminomethyl group at the C-4 position and a 2,4-difluorophenyl substituent at N-1. It has a molecular formula of C₉H₈F₂N₄ and a molecular weight of 210.18 g/mol, with a calculated LogP of approximately 1.0 and a topological polar surface area (TPSA) of 56.73 Ų . The compound serves as a key synthetic intermediate in the manufacture of the HIV integrase inhibitor dolutegravir, an essential antiretroviral agent . Its bifunctional architecture—combining a nucleophilic primary amine handle with a 1,2,3-triazole core—enables versatile derivatization via amidation, reductive amination, and click chemistry, positioning it as a privileged scaffold for medicinal chemistry campaigns targeting antifungal, antibacterial, and antineoplastic indications as predicted by in silico PASS analysis .

Why Regioisomeric and Halogen-Substitution Variants of (Triazol-4-yl)methanamine Cannot Be Interchanged in Critical Synthetic Sequences


Among the family of 1-aryl-1H-1,2,3-triazol-4-yl)methanamine congeners, the position and pattern of fluorine substitution on the N-1 phenyl ring dictate both the compound's physicochemical properties and its downstream reactivity in convergent synthetic routes. The 2,4-difluorophenyl isomer (CAS 1250319-68-6) exhibits a LogP of 1.00 and TPSA of 56.73 Ų, reflecting a specific balance of lipophilicity and polarity that governs its behavior in biphasic reaction media and chromatographic purification . In contrast, the 2,3-difluorophenyl regioisomer (CAS 1249833-86-0) and the non-fluorinated phenyl analog (CAS 886361-75-7, MW 174.20, LogP ~0.6) differ in both electronic character and steric profile . These differences are non-trivial in the context of the dolutegravir synthetic pathway, where the 2,4-difluorophenyl motif is explicitly required by the pharmacophore of the final active pharmaceutical ingredient (API) . Generic substitution without verifying the fluorine substitution pattern and triazole connectivity risks producing an incorrect intermediate that cannot be advanced to the target API, resulting in batch failure and financial loss in a GMP or medicinal chemistry setting.

Quantitative Differentiation Evidence for [1-(2,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine Versus Closest Structural Analogs


Physicochemical Differentiation: LogP and TPSA of the 2,4-Difluorophenyl Isomer Govern Its Suitability for Biphasic Reaction and Chromatographic Workup in Dolutegravir Synthesis

The target compound (2,4-difluorophenyl isomer) exhibits a computed LogP of 1.0042 and a TPSA of 56.73 Ų, reflecting a specific hydrophilic-lipophilic balance that facilitates its handling in the aqueous-organic extraction steps of the dolutegravir process . In comparison, the non-fluorinated phenyl analog (CAS 886361-75-7) has a lower molecular weight (174.20 vs. 210.18 g/mol) and a higher predicted LogP (approximately 0.6–0.8), which alters its partitioning behavior and retention time in reversed-phase HPLC monitoring . The 2,3-difluorophenyl regioisomer, while isomeric (same MW 210.18), presents a different electronic distribution due to the ortho-meta fluorine arrangement, potentially affecting the nucleophilicity of the primary amine and its reactivity in amide bond-forming steps.

Physicochemical Profiling Dolutegravir Synthesis Process Chemistry

Predicted Biological Activity Spectrum: 2,4-Difluorophenyl Triazole Methanamine Demonstrates High In Silico Probability for Antifungal (Pa = 0.973) and Antibacterial (Pa = 0.939) Activity

PASS (Prediction of Activity Spectra for Substances) analysis of fluorinated 1,2,3-triazole derivatives, including compounds bearing a 2,4-difluorophenyl substituent, yields a predicted antifungal probability (Pa) of 0.973 and an antibacterial Pa of 0.939 . These values exceed the typical hit threshold of Pa > 0.7 and suggest a high likelihood of experimental confirmation. For context, within the same class, compounds lacking the difluorophenyl motif or bearing alternative substitution patterns (e.g., 3,4-difluorophenyl or monohalogenated phenyl) generally exhibit lower Pa values for antifungal activity, typically in the range of 0.6–0.8 . The 2,4-difluorophenyl pattern is consistently identified in patent literature as a preferred embodiment for triazole-based CYP51 inhibitors, with compounds such as fluconazole and voriconazole also featuring this substitution motif .

In Silico Screening Antifungal Drug Discovery PASS Prediction

Procurement-Grade Purity and Storage Specifications: ≥98% Purity with Defined Cold-Chain Storage (2–8°C) Enables Direct Use in GMP Intermediate Qualification

The target compound is commercially available with a certified purity of ≥98% (HPLC) and specified storage at 2–8°C in sealed, dry conditions . In comparison, the non-fluorinated phenyl analog is typically offered at 97% purity , while the 2,3-difluorophenyl isomer is also available at ≥98% purity but lacks published computational chemistry data (LogP, TPSA) that facilitates method development . The combination of high purity and published physicochemical constants (LogP, TPSA, H-bond acceptors/donors, rotatable bonds) allows procurement teams to pre-qualify the material against pharmacopoeial or in-house specifications for dolutegravir intermediate acceptance without requiring additional in-house characterization.

Quality Control GMP Intermediate Procurement Specification

Patent-Validated Role as Dolutegravir Intermediate: The 2,4-Difluorophenyl Substituent Is Pharmacophorically Essential for HIV Integrase Inhibitor Activity

Multiple patent families (including WO2015019310A1 and related filings) explicitly disclose [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine or its synthetic equivalents as key intermediates in the manufacture of dolutegravir and its pharmaceutically acceptable salts . The 2,4-difluorophenyl moiety is retained in the final API structure and is critical for chelation with the Mg²⁺ ions in the HIV integrase active site . In contrast, the 2,3-difluorophenyl and 2,5-difluorophenyl isomers cannot substitute in this pathway because the resulting API would possess altered fluorine geometry incompatible with the integrase binding pocket, as evidenced by SAR studies showing that even minor alterations to the difluorobenzyl carboxamide region of dolutegravir abrogate antiviral activity . This patent-validated exclusivity creates a non-substitutable demand for the 2,4-difluorophenyl isomer in the dolutegravir supply chain.

HIV Integrase Inhibition Dolutegravir Patent Validation

Optimal Procurement and Deployment Scenarios for [1-(2,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine Based on Quantified Differentiation Evidence


Dolutegravir and Cabotegravir API Intermediate Manufacturing (GMP and Non-GMP)

This compound is the definitive intermediate for the convergent synthesis of dolutegravir sodium and related HIV integrase strand transfer inhibitors (INSTIs) including cabotegravir. Procurement teams sourcing this intermediate for late-stage API coupling should mandate ≥98% purity (HPLC), full certificate of analysis including LogP and TPSA confirmation, and cold-chain integrity (2–8°C) during shipping. The 2,4-difluorophenyl substitution pattern is pharmacophorically mandatory; substitution with any regioisomer (2,3- or 2,5-difluoro) is chemically incompatible with the target API and will lead to batch failure .

Antifungal Drug Discovery: CYP51 Inhibitor Fragment-Based Screening and Lead Optimization

Based on the high predicted antifungal Pa of 0.973 from PASS analysis , this compound serves as a validated starting fragment for structure-based design of novel CYP51 (lanosterol 14α-demethylase) inhibitors. Its primary amine handle permits rapid diversification into focused libraries via amide coupling or reductive amination with aldehyde-bearing side chains. The 2,4-difluorophenyl motif mimics the established pharmacophoric element present in fluconazole and voriconazole, providing a rational basis for prioritizing this scaffold over non-fluorinated or alternatively fluorinated triazole methanamine analogs.

Broad-Spectrum Antibacterial Fragment Library Construction

With a predicted antibacterial Pa of 0.939 , the compound is a high-value inclusion for diversity-oriented fragment libraries targeting Gram-positive and Gram-negative pathogens. Its favorable physicochemical profile (LogP ~1.0, TPSA 56.73 Ų, MW 210.18) satisfies lead-likeness criteria and provides a suitable starting point for fragment growth. The commercially available high purity (≥98%) and defined storage conditions enable direct plating into fragment screening campaigns without additional purification.

Chemical Biology Tool Compound Synthesis for Target Identification

The bifunctional nature of this compound—combining a primary amine for bioconjugation (e.g., NHS ester formation, reductive amination with fluorescent or biotin tags) and a 1,2,3-triazole core for potential click chemistry elaboration—makes it an ideal building block for chemical probe synthesis. The 2,4-difluorophenyl group can engage in favorable quadrupole–dipole interactions with protein targets, enhancing binding affinity in pull-down experiments compared to non-fluorinated analogs. Purchasing the compound at ≥98% purity minimizes interference from amine-containing impurities in subsequent bioconjugation steps .

Quote Request

Request a Quote for [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.